

Synonyms and alternative names for 4-Oxopentanenitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-Oxopentanenitrile

Cat. No.: B1606563

[Get Quote](#)

An In-depth Technical Guide to 4-Oxopentanenitrile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **4-Oxopentanenitrile**, a bifunctional organic compound of interest in chemical synthesis. This document consolidates available data on its synonyms, chemical and physical properties, synthesis, and potential applications, with a focus on providing a resource for professionals in research and development.

Synonyms and Alternative Names

4-Oxopentanenitrile is known by a variety of names in chemical literature and databases. A comprehensive list of these synonyms is provided below to aid in literature searches and substance identification.[\[1\]](#)

IUPAC Name	4-oxopentanenitrile [1]
CAS Number	927-56-0 [1]
Common Synonyms	Levulinonitrile [1]
4-Oxovaleronitrile [1]	
3-Acetylpropionitrile [1]	
Levulinic acid nitrile [1]	
Methyl 2-cyanoethyl ketone [1]	
Cyanoethyl methyl ketone [1]	
Systematic & Other Names	pentanenitrile, 4-oxo-
Levulonitrile [1]	[1]
NSC-14520 [1]	
NSC-53495 [1]	

Chemical and Physical Properties

A summary of the key physicochemical properties of **4-Oxopentanenitrile** is provided in the table below. Much of the publicly available data is computed, as indicated.

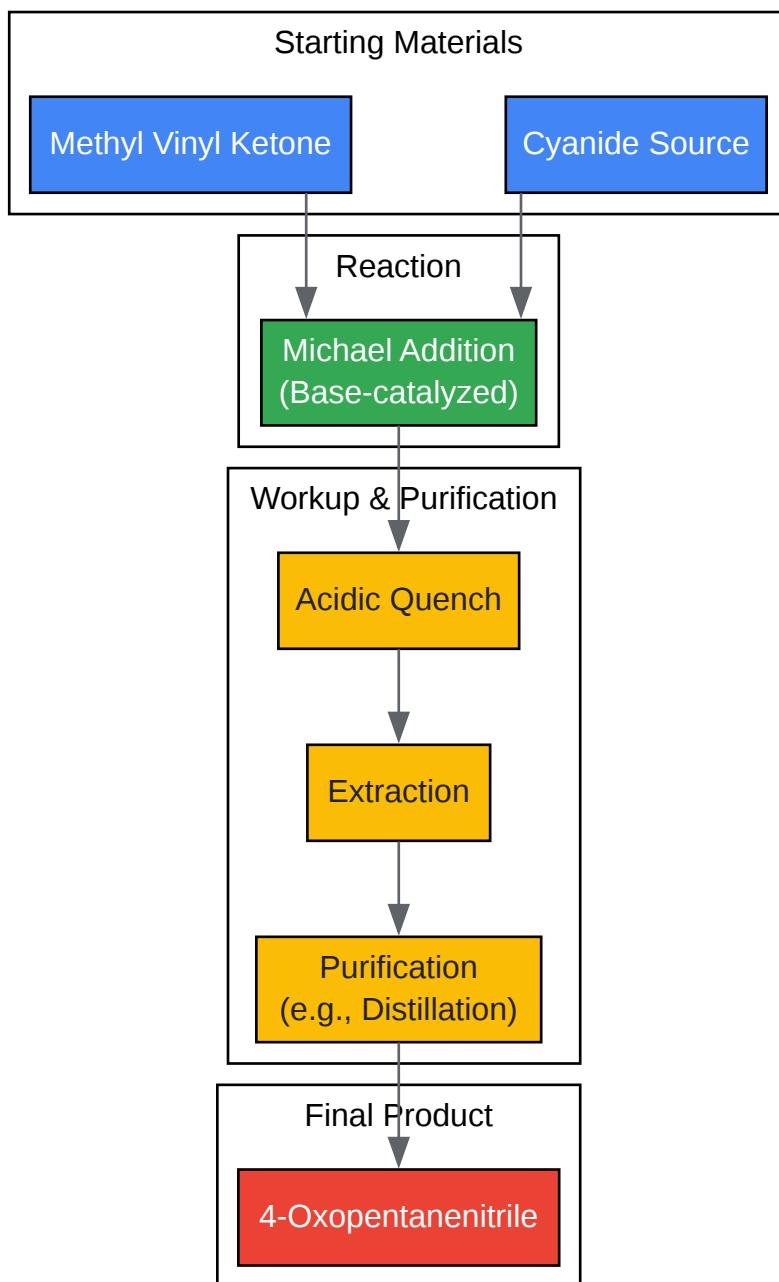
Property	Value	Source
Molecular Formula	C5H7NO	PubChem[1]
Molecular Weight	97.12 g/mol	PubChem[1]
Appearance	Liquid (Predicted)	---
Boiling Point	Not available	---
Melting Point	Not available	---
Density	Not available	---
Solubility	Not available	---
InChI	InChI=1S/C5H7NO/c1-5(7)3-2-4-6/h2-3H2,1H3	PubChem[1]
InChIKey	JFVBCXHSPKJLRP-UHFFFAOYSA-N	PubChem[1]
SMILES	CC(=O)CCC#N	PubChem[1]

Synthesis of 4-Oxopentanenitrile

While specific, detailed experimental protocols for the synthesis of **4-Oxopentanenitrile** are not readily available in the surveyed literature, a general synthetic approach can be inferred from the well-documented synthesis of its analogues, such as **2,2-Dimethyl-4-oxopentanenitrile**. The most common methods involve the Michael addition of a cyanide source to a suitable α,β -unsaturated ketone or the acylation of a nitrile.

A plausible synthetic route to **4-Oxopentanenitrile** is the Michael addition of cyanide to methyl vinyl ketone. This reaction is typically base-catalyzed.

Generalized Experimental Protocol: Michael Addition


Materials:

- Methyl vinyl ketone
- A cyanide source (e.g., sodium cyanide or potassium cyanide)

- A suitable solvent (e.g., ethanol, water, or a biphasic system)
- A phase-transfer catalyst (if using a biphasic system, e.g., a quaternary ammonium salt)
- Acid for workup (e.g., dilute hydrochloric acid)
- Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)
- Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)

Procedure:

- Reaction Setup: In a well-ventilated fume hood, a solution of the cyanide source in a suitable solvent is prepared in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
- Addition of Michael Acceptor: Methyl vinyl ketone is added dropwise to the cyanide solution at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.
- Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC), until the starting materials are consumed.
- Workup: The reaction mixture is carefully quenched with an acidic solution to neutralize the excess base and protonate the product.
- Extraction and Purification: The product is extracted into an organic solvent. The combined organic layers are washed, dried, and concentrated under reduced pressure. The crude product is then purified, typically by vacuum distillation.

[Click to download full resolution via product page](#)

A generalized workflow for the synthesis of **4-Oxopentanenitrile**.

Applications in Research and Drug Development

There is limited direct information in the scientific literature regarding the specific use of **4-Oxopentanenitrile** in drug development or its interaction with biological signaling pathways.

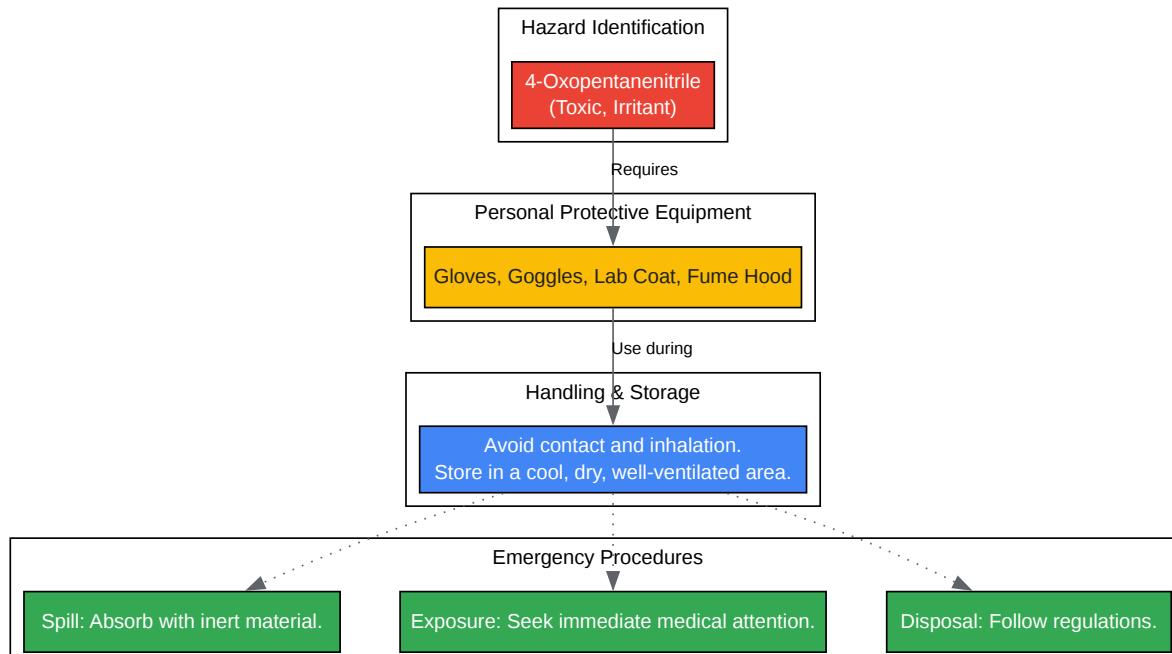
However, its bifunctional nature, possessing both a ketone and a nitrile group, makes it a potentially versatile intermediate in organic synthesis.

Ketonitriles are known precursors for a variety of heterocyclic compounds, which are common scaffolds in many pharmaceutical agents.^[2] The ketone moiety can undergo reactions such as condensation with hydrazines to form pyrazoles, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, providing further handles for molecular elaboration.

While no specific signaling pathways involving **4-Oxopentanenitrile** have been identified, its potential role as a synthetic building block for bioactive molecules remains an area for further exploration by researchers in medicinal chemistry and drug discovery.

Safety and Handling

4-Oxopentanenitrile is classified as a hazardous substance. The following information is based on available safety data.


Hazard Statements:

- Toxic if swallowed.
- Harmful in contact with skin.
- Causes skin irritation.
- Causes serious eye irritation.
- Harmful if inhaled.
- May cause respiratory irritation.

Precautionary Measures:

- Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid contact with skin, eyes, and clothing. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Do not eat, drink, or smoke when handling this substance.

- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from incompatible materials such as strong oxidizing agents and strong acids.
- First Aid:
 - Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.
 - Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
 - Ingestion: Do NOT induce vomiting. Rinse mouth with water.
 - Inhalation: Move the person to fresh air.
 - In all cases of exposure, seek immediate medical attention.
- Disposal: Dispose of this chemical and its container in accordance with local, state, and federal regulations.

[Click to download full resolution via product page](#)

A logical workflow for the safe handling of **4-Oxopentanenitrile**.

Spectral Data

Experimental spectral data for **4-Oxopentanenitrile** is not widely available in public databases. However, predicted spectral data can be useful for preliminary identification.

Predicted ^1H NMR Spectrum:

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~2.2	Singlet	3H	-C(=O)CH ₃
~2.8	Triplet	2H	-CH ₂ - adjacent to C=O
~2.5	Triplet	2H	-CH ₂ - adjacent to CN

Predicted ¹³C NMR Spectrum:

Chemical Shift (ppm)	Assignment
~208	C=O
~120	C≡N
~40	-CH ₂ - adjacent to C=O
~30	-C(=O)CH ₃
~15	-CH ₂ - adjacent to CN

Predicted Infrared (IR) Spectrum:

Wavenumber (cm ⁻¹)	Functional Group
~2250	C≡N stretch (nitrile)
~1715	C=O stretch (ketone)

Disclaimer: This guide is intended for informational purposes only and should not be used as a substitute for professional safety guidance and experimental validation. All laboratory work should be conducted in accordance with established safety protocols and regulations.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 4-Oxopentanenitrile | C5H7NO | CID 225303 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Methyl-3-oxopentanenitrile | C6H9NO | CID 10129921 - PubChem [pubchem.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synonyms and alternative names for 4-Oxopentanenitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1606563#synonyms-and-alternative-names-for-4-oxopentanenitrile]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com